molecular formula C17H18O3 B1662407 (Z)-3,5,4'-Trimethoxystilbene CAS No. 94608-23-8

(Z)-3,5,4'-Trimethoxystilbene

Cat. No. B1662407
CAS RN: 94608-23-8
M. Wt: 270.32 g/mol
InChI Key: GDHNBPHYVRHYCC-PLNGDYQASA-N
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Description

what is '(Z)-3,5,4'-Trimethoxystilbene'? (Z)-3,5,4'-Trimethoxystilbene is an organic compound belonging to the class of stilbenes. It is a colorless solid that is used in the synthesis of pharmaceuticals and other organic compounds. the use of '(Z)-3,5,4'-Trimethoxystilbene' (Z)-3,5,4'-Trimethoxystilbene can be used in research to study the effects of stilbenes on the body. Stilbenes are a type of phytoalexin, which are natural compounds produced by plants in response to stress or attack from pathogens. They have been studied for their potential to act as antioxidants, anti-inflammatory agents, and even cancer-fighting agents. In addition, (Z)-3,5,4'-Trimethoxystilbene has been studied for its potential to inhibit the growth of certain types of bacteria. the chemistry of '(Z)-3,5,4'-Trimethoxystilbene' (Z)-3,5,4'-Trimethoxystilbene is a type of stilbene, a type of organic compound. It is composed of a benzene ring with two double bonds, and three methoxy groups attached to the ring. It is thought to act as an antioxidant, meaning it can protect cells from damage caused by free radicals. It has also been studied for its potential to inhibit inflammation and its ability to activate certain types of receptors in the body. In terms of its chemical structure, (Z)-3,5,4'-Trimethoxystilbene has a molecular formula of C17H18O3, and a molecular weight of 270.33 g/mol. Its melting point is 45-50 °C, and its boiling point is 228-230 °C. It is soluble in alcohols, ethers, and chloroform, and it has a solubility of 0.2 g/L in water. the biochemical/physical effects of '(Z)-3,5,4'-Trimethoxystilbene' (Z)-3,5,4'-Trimethoxystilbene is a naturally occurring phytoalexin, a type of chemical compound produced by plants as a defense against environmental stressors such as pathogens and pests. It has been studied for its potential antioxidant, anti-inflammatory, and anti-cancer properties. Biochemical Effects: 1. It has been shown to inhibit the activity of several enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2. It has also been found to inhibit the growth of cancer cells, including those of the breast, prostate, and colon. 3. It has been reported to induce apoptosis (cell death) in certain types of cancer cells. 4. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which can help protect the body from oxidative damage. Physical Effects: 1. It has been reported to reduce inflammation and pain in animals with arthritis. 2. It has been found to reduce skin irritation and inflammation in animals. 3. It has been reported to reduce the size of tumors in animals. 4. It has been found to reduce the risk of developing certain types of cancer in animals. the benefits of '(Z)-3,5,4'-Trimethoxystilbene' 1. Antioxidant Activity: (Z)-3,5,4'-Trimethoxystilbene has been found to possess strong antioxidant activity, which can help protect cells from oxidative damage. 2. Anti-Inflammatory Effects: Studies have found that (Z)-3,5,4'-Trimethoxystilbene has anti-inflammatory properties, which can help reduce inflammation in the body. 3. Anticancer Potential: Preliminary research suggests that (Z)-3,5,4'-Trimethoxystilbene may have potential anticancer activity. 4. Neuroprotective Effects: (Z)-3,5,4'-Trimethoxystilbene may have neuroprotective effects, which could be beneficial for people with neurodegenerative diseases such as Alzheimer’s and Parkinson’s. 5. Cardiovascular Benefits: Studies have found that (Z)-3,5,4'-Trimethoxystilbene may help improve cardiovascular health by reducing cholesterol levels and improving blood vessel function. the related research of '(Z)-3,5,4'-Trimethoxystilbene' Related research of (Z)-3,5,4'-Trimethoxystilbene includes studies on its biological activities, synthesis, and chemical properties. Biological activities: Studies have found that (Z)-3,5,4'-Trimethoxystilbene has antioxidant, anti-inflammatory, and anti-tumor activities. It has also been shown to have anti-diabetic, anti-hyperlipidemic, and neuroprotective effects. Synthesis: Various methods have been developed for the synthesis of (Z)-3,5,4'-Trimethoxystilbene, including the use of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig reaction, and the Biginelli reaction. Chemical properties: (Z)-3,5,4'-Trimethoxystilbene has been found to be a colorless crystalline solid with a melting point of 105-106°C. Its structure has been determined by X-ray crystallography. It has also been found to be soluble in organic solvents such as dichloromethane and ethanol.

Scientific Research Applications

Anti-Mitotic Properties

(Z)-3,5,4'-Trimethoxystilbene, a natural polyphenol, has shown significant anti-mitotic activities, particularly in human colon cancer cell lines. At a concentration of 0.4 μM, it completely arrested the growth of these cells. Its mechanism involves inhibiting tubulin polymerization in a dose-dependent manner, making it significantly more active than its analogs like resveratrol (Chabert, Fougerousse, & Brouillard, 2006).

Anticancer Properties

Various studies have identified (Z)-3,5,4'-Trimethoxystilbene as a compound with potent anticancer activities. One study highlighted its role in inhibiting cell proliferation and producing apoptotic death in colorectal cancer cells. This was observed through significant alterations in mitotic spindle depolymerization and pericentrosomal material fragmentation (Traversi et al., 2019). Another study showed its effectiveness in inhibiting growth and inducing apoptosis in pulmonary artery smooth muscle cells (Wang et al., 2012).

Antiangiogenic and Vascular-Targeting Activity

(Z)-3,5,4'-Trimethoxystilbene has been found to have antiangiogenic and vascular-targeting activities. It disrupts microtubule assembly and tubulin depolymerization, affecting endothelial cell migration and causing apoptosis in immature vessels. These properties make it a promising agent for treating angioproliferative diseases and neoplasms (Belleri et al., 2005).

Pharmacokinetic Analysis

Several studies have been conducted to understand the pharmacokinetics of (Z)-3,5,4'-Trimethoxystilbene. These include investigations into its absorption, distribution, metabolism, and excretion in animal models. For instance, a study using Sprague-Dawley rats found that the compound displayed negligible oral bioavailability buthad a long terminal elimination half-life, abundant plasma drug exposure, and limited clearance following intravenous administration (Lin et al., 2010). Another study developed a rapid and sensitive liquid chromatographic–mass spectrometric method for the determination of (E)-3,5,4′-trimethoxystilbene in rat plasma, aiding in the pharmacokinetic analysis of this compound (Ma et al., 2007).

DNA Damage Reduction

Research suggests that methoxylated derivatives of resveratrol, including (Z)-3,5,4'-Trimethoxystilbene, are efficient in reducing DNA damage. In a study, these derivatives induced less DNA damage than resveratrol and were very effective in protecting against oxidative DNA damage induced by hydrogen peroxide (Rossi et al., 2013).

Structural Analysis and Modification

Structural analysis and modification of resveratrol analogs like (Z)-3,5,4'-Trimethoxystilbene have been explored to increase their antitumor activity and understand their mode of action. A study highlighted that methylation of resveratrol leads to significant changes in its action, such as increased antiproliferative activity toward cancer cell lines and changes in cell cycle arrest (Scherzberg et al., 2015).

properties

IUPAC Name

1,3-dimethoxy-5-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHNBPHYVRHYCC-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306933
Record name (Z)-3,5,4′-Trimethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,5,4'-Trimethoxystilbene

CAS RN

94608-23-8
Record name (Z)-3,5,4′-Trimethoxystilbene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94608-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-3,5,4′-Trimethoxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
164
Citations
Y Schneider, P Chabert, J Stutzmann… - … journal of cancer, 2003 - Wiley Online Library
Resveratrol (3,5,4′‐trihydroxystilbene) a natural polyphenol present in medicinal plants, grapes and wines, has potent chemopreventive properties on intestinal carcinogenesis. A …
Number of citations: 144 onlinelibrary.wiley.com
CB Nguyen, H Kotturi, G Waris, A Mohammed… - Cancer research, 2016 - AACR
Hepatocellular carcinoma (HCC) is the third most common cause of cancer-related deaths worldwide. Chronic hepatitis C virus (HCV) infection causes induction of several tumors/…
Number of citations: 28 aacrjournals.org
P Chabert, A Fougerousse, R Brouillard - Biofactors, 2006 - content.iospress.com
(Z)-3, 5, 4'-Trimethoxystilbene is a natural polyphenol present in five different plants, Virola cuspidata, Virola elongata, Centipeda minima, Schoenus nigricans and Rheum undulatum. …
Number of citations: 47 content.iospress.com
HS Lin, W Zhang, ML Go, QY Choo, PC Ho - Journal of pharmaceutical and …, 2010 - Elsevier
A simple HPLC method had been developed and validated to quantify Z-3,5,4′-trimethoxystilbene (Z-TMS), a phyto-stilbene with potent anti-cancer activities in rat plasma. …
Number of citations: 21 www.sciencedirect.com
M Belleri, D Ribatti, S Nicoli, F Cotelli, L Forti… - Molecular …, 2005 - ASPET
Neovascularization plays an important role in neoplasia and angioproliferative diseases. Two major modalities have been developed so far to affect neovascularization: its prevention …
Number of citations: 144 molpharm.aspetjournals.org
V Cardile, R Chillemi, L Lombardo, S Sciuto… - … für Naturforschung C, 2007 - degruyter.com
The stilbenoids E-resveratrol (E-3,5,4′-trihydroxystilbene, 1), E-3,5,4′-trimethoxystilbene (2), E-3,4,4′-trimethoxystilbene (3) and E-3,4′-dimethoxy-5-hydroxystilbene (4) were …
Number of citations: 79 www.degruyter.com
VP Androutsopoulos, I Fragiadaki… - International …, 2016 - spandidos-publications.com
Resveratrol is a natural dietary product that has demonstrated multifaceted anticancer activity. Several analogues of resveratrol have been synthesized in an effort to enhance the …
Number of citations: 13 www.spandidos-publications.com
J Park, W Choi, P Lee, S Chung, B Kim… - Acta Pharmacologica …, 2017 - nature.com
Resveratrol (3, 5, 4′-trihydroxy-trans-stilbene) is a well-known polyphenol that is present in grapes, peanuts, pine seeds, and several other plants. Resveratrol exerts deleterious …
Number of citations: 27 www.nature.com
Y Schneider, B Fischer, D Coelho, S Roussi, F Gosse… - Cancer letters, 2004 - Elsevier
The pro-apoptotic ability of (Z)-3,5,4′-Tri-O-methyl-resveratrol (R3) was investigated in vitro on the human lymphoblastoid cell line TK6 and its p53-knockout counterpart (NH32). In …
Number of citations: 21 www.sciencedirect.com
N Ali, CB Nguyen, S Husain, P Chandrakesan, R May… - Cancer Research, 2016 - AACR
Introduction: Tumor/cancer-initiating stem-like cells (CSCs) exhibit self-renewal and unlimited capacity for proliferation and differentiation. These cells also display propensity to …
Number of citations: 0 aacrjournals.org

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